molecular formula C13H17BrO2 B13864672 7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran

7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran

Katalognummer: B13864672
Molekulargewicht: 285.18 g/mol
InChI-Schlüssel: BGKWESNOOOHUEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-Bromopropoxy)-2,2-dimethyl-3H-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromopropoxy group attached to the benzofuran core, making it a valuable intermediate in organic synthesis and various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran typically involves the reaction of 2,2-dimethyl-3H-1-benzofuran with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are employed to ensure the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

7-(3-Bromopropoxy)-2,2-dimethyl-3H-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-(3-azidopropoxy)-2,2-dimethyl-3H-1-benzofuran, while oxidation with potassium permanganate could yield 7-(3-hydroxypropoxy)-2,2-dimethyl-3H-1-benzofuran .

Wissenschaftliche Forschungsanwendungen

7-(3-Bromopropoxy)-2,2-dimethyl-3H-1-benzofuran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromopropoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with

Eigenschaften

Molekularformel

C13H17BrO2

Molekulargewicht

285.18 g/mol

IUPAC-Name

7-(3-bromopropoxy)-2,2-dimethyl-3H-1-benzofuran

InChI

InChI=1S/C13H17BrO2/c1-13(2)9-10-5-3-6-11(12(10)16-13)15-8-4-7-14/h3,5-6H,4,7-9H2,1-2H3

InChI-Schlüssel

BGKWESNOOOHUEX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCBr)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.